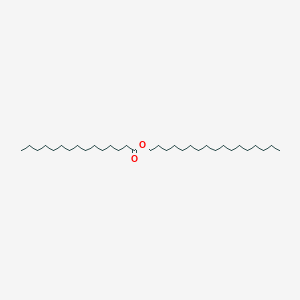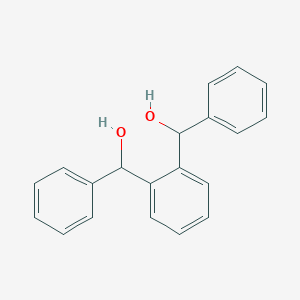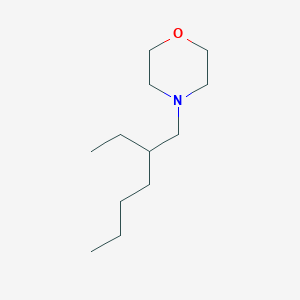
4-(2-Ethylhexyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethylhexyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The 4-(2-Ethylhexyl) derivative features an ethylhexyl group attached to the nitrogen atom, which influences its chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl)morpholine typically involves the reaction of morpholine with 2-ethylhexyl halides under basic conditions. The reaction can be represented as follows:
Morpholine+2-Ethylhexyl Halide→this compound+Halide Salt
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield.
化学反应分析
Types of Reactions
4-(2-Ethylhexyl)morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholine derivatives.
科学研究应用
4-(2-Ethylhexyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of 4-(2-Ethylhexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The ethylhexyl group enhances its lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.
相似化合物的比较
Similar Compounds
Morpholine: The parent compound, which lacks the ethylhexyl group.
4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group instead of an ethylhexyl group.
4-(2-Methoxyethyl)morpholine: A derivative with a methoxyethyl group.
Uniqueness
4-(2-Ethylhexyl)morpholine is unique due to its enhanced lipophilicity and steric properties conferred by the ethylhexyl group. These characteristics make it more effective in applications requiring membrane penetration and interaction with hydrophobic targets.
属性
CAS 编号 |
39198-80-6 |
|---|---|
分子式 |
C12H25NO |
分子量 |
199.33 g/mol |
IUPAC 名称 |
4-(2-ethylhexyl)morpholine |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-12(4-2)11-13-7-9-14-10-8-13/h12H,3-11H2,1-2H3 |
InChI 键 |
PLDOUZLGXUWKRT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


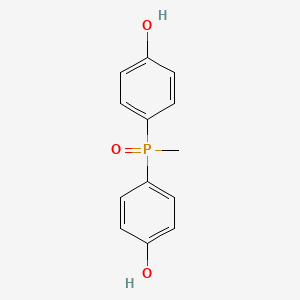

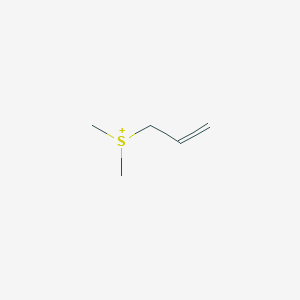
![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)


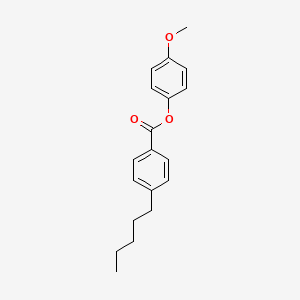



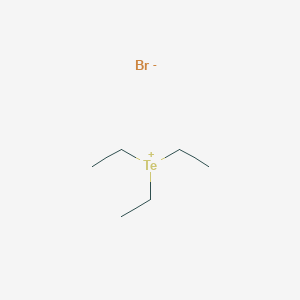
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
